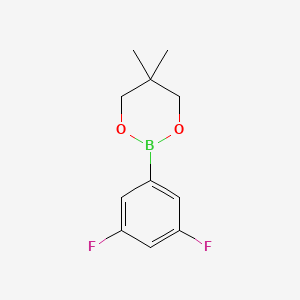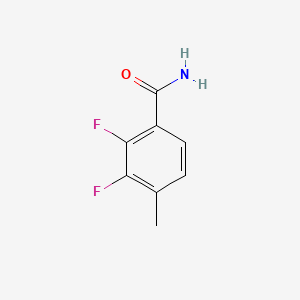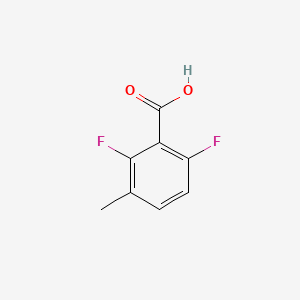
3-Fluoro-2-butanone
Descripción general
Descripción
3-Fluoro-2-butanone: is an organic compound with the molecular formula C4H7FO It is a fluorinated ketone, characterized by the presence of a fluorine atom attached to the third carbon of the butanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Fluorination of 2-butanone: One common method involves the direct fluorination of 2-butanone using fluorinating agents such as or . The reaction typically occurs under mild conditions, often at room temperature, and yields 3-fluoro-2-butanone as the primary product.
Halogen Exchange Reaction: Another method involves the halogen exchange reaction where 3-chloro-2-butanone is treated with a fluoride source such as in a polar aprotic solvent like .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Fluoro-2-butanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include and .
Reduction: Reduction of this compound can yield alcohols such as 3-fluoro-2-butanol. Typical reducing agents include and .
Substitution: The fluorine atom in this compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 3-fluoro-2-butanoic acid.
Reduction: 3-fluoro-2-butanol.
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-Fluoro-2-butanone is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.
Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and surface coatings.
Mecanismo De Acción
The mechanism of action of 3-fluoro-2-butanone in chemical reactions involves the electrophilic nature of the carbonyl carbon, which is further activated by the electron-withdrawing fluorine atom. This activation makes the carbonyl carbon more susceptible to nucleophilic attack, facilitating various substitution and addition reactions. The fluorine atom also influences the reactivity and stability of the compound, making it a valuable intermediate in synthetic chemistry.
Comparación Con Compuestos Similares
2-Fluorobutanone: Similar structure but with the fluorine atom on the second carbon.
3-Chloro-2-butanone: Chlorinated analogue with similar reactivity but different physical properties.
3-Fluoro-2-pentanone: Longer carbon chain with similar functional groups.
Uniqueness: 3-Fluoro-2-butanone is unique due to the specific positioning of the fluorine atom, which imparts distinct electronic and steric effects. These effects influence its reactivity and make it a versatile intermediate in various chemical transformations.
Propiedades
IUPAC Name |
3-fluorobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO/c1-3(5)4(2)6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOQCXPELWJBRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379038 | |
| Record name | 3-fluoro-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
814-79-9 | |
| Record name | 3-fluoro-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[3-(difluoromethoxy)phenyl]acetic Acid](/img/structure/B1304703.png)







